

Physical and chemical properties of 3-(Morpholine-4-carbonyl)phenylboronic acid

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Compound of Interest

Compound Name: 3-(Morpholine-4-carbonyl)phenylboronic acid

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An In-Depth Technical Guide to 3-(Morpholine-4-carbonyl)phenylboronic acid

Introduction: A Versatile Building Block in Modern Chemistry

3-(Morpholine-4-carbonyl)phenylboronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines the reactivity of a phenylboronic acid with the advantageous physicochemical properties conferred by a morpholine carboxamide moiety. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2][3] Simultaneously, the morpholine heterocycle is a privileged scaffold in drug discovery, often incorporated to enhance aqueous solubility, metabolic stability, and target engagement, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[4][5]

This guide provides a comprehensive overview of the physical and chemical properties of **3-(Morpholine-4-carbonyl)phenylboronic acid**, offering field-proven insights for its application in research and development. We will delve into its structural characteristics, reactivity, and established experimental protocols, grounding the discussion in authoritative scientific principles.

Physicochemical and Structural Properties

The compound's utility is fundamentally derived from its inherent physical and chemical characteristics. These properties dictate its handling, reactivity, and suitability for various applications.

Core Data Summary

A compilation of the key physicochemical data for **3-(Morpholine-4-carbonyl)phenylboronic acid** and its common pinacol ester variant is presented below.

Property	Value (for 3-(Morpholine-4-carbonyl)phenylboronic acid)	Value (for its pinacol ester)	Reference(s)
CAS Number	723281-55-8	871332-68-2	[6][7]
Molecular Formula	C ₁₁ H ₁₄ BNO ₄	C ₁₇ H ₂₄ BNO ₄	[8]
Molecular Weight	235.04 g/mol	317.18 g/mol	[8]
Appearance	White to off-white solid/crystalline powder	Solid	[9]
Solubility	Phenylboronic acids generally exhibit high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and poor solubility in nonpolar hydrocarbons like hexanes.[1][10][11] The morpholine moiety is expected to enhance aqueous solubility compared to unsubstituted phenylboronic acid.	Generally higher solubility in organic solvents than the parent boronic acid. [10][12]	
pKa	The pKa of unsubstituted phenylboronic acid is approximately 8.83.[1] The electron-withdrawing nature of the meta-substituted carbonyl group is	N/A	

expected to slightly
increase the acidity
(lower the pKa) of 3-
(Morpholine-4-
carbonyl)phenylboroni
c acid.[13]

Structural Analysis and Spectroscopic Characterization

The molecule consists of a central phenyl ring substituted at the 1-position with a boronic acid group $[-B(OH)_2]$ and at the 3-position with a morpholine-4-carbonyl group. The boron atom is sp^2 -hybridized, possessing a vacant p-orbital that imparts its character as a mild Lewis acid.[1] This Lewis acidity is crucial for its reactivity.

The morpholine ring typically adopts a stable chair conformation.[4] The presence of both the boronic acid's hydroxyl groups (hydrogen bond donors) and the morpholine's oxygen and amide carbonyl (hydrogen bond acceptors) allows for complex hydrogen-bonding networks in the solid state, influencing its crystal packing and physical properties.[14]

Characterization of this compound relies on standard analytical techniques:

- 1H NMR Spectroscopy: Would show characteristic aromatic proton signals in the 7-8 ppm range, along with signals for the morpholine ring protons typically around 3.7 ppm.[15][16]
- ^{11}B NMR Spectroscopy: A powerful tool for studying boronic acids, this technique would show a signal characteristic of a trigonal sp^2 -hybridized boron atom. This chemical shift is sensitive to pH and complexation with diols.[17][18]
- Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

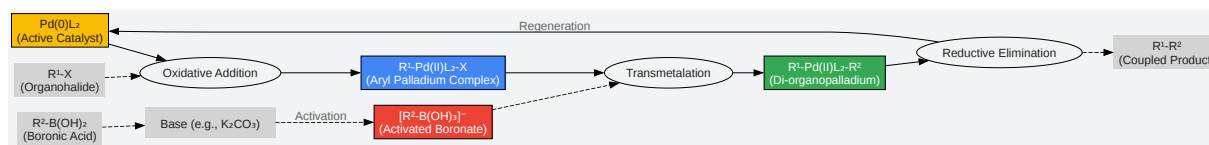
Chemical Reactivity and Synthetic Utility

The primary utility of **3-(Morpholine-4-carbonyl)phenylboronic acid** lies in its capacity to serve as a versatile building block in organic synthesis, particularly in the construction of biaryl structures.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for the Suzuki-Miyaura reaction, a palladium-catalyzed process that couples the phenyl group of the boronic acid with an organohalide or triflate.[3][19] This reaction is fundamental to synthesizing complex molecules in the pharmaceutical and materials industries.[8][20]

Causality of the Reaction Mechanism: The reaction proceeds through a well-established catalytic cycle. The key is the activation of the boronic acid with a base (e.g., K_2CO_3 , K_3PO_4). This converts the neutral, sp^2 -hybridized boronic acid into an anionic, sp^3 -hybridized "ate" complex.[2] This structural change increases the nucleophilicity of the phenyl group attached to the boron, making it capable of transferring from boron to the palladium center during the crucial transmetalation step.



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Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocols for Application

Adherence to validated protocols is critical for safety and experimental success. The following sections provide self-validating systems for handling and reacting with this compound.

Protocol 1: Safe Handling and Storage

Boronic acids and their derivatives require careful handling to maintain their integrity and ensure user safety.

Step-by-Step Handling Protocol:

- Engineering Controls: Handle the compound within a certified chemical fume hood to avoid inhalation of dust.[21]
- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.[22] Inspect gloves before use and use proper removal technique.[22]
- Dispensing: When weighing and dispensing the solid, use anti-static measures and avoid creating dust clouds.[23]
- Contamination Avoidance: Use clean, dedicated spatulas and glassware. The compound is hygroscopic and should be protected from moisture.[9][21]
- Spill Cleanup: In case of a spill, sweep up the solid material carefully, place it in a suitable container for disposal, and clean the area. Avoid generating dust.[23]
- Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, often under refrigeration.[21][23]

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

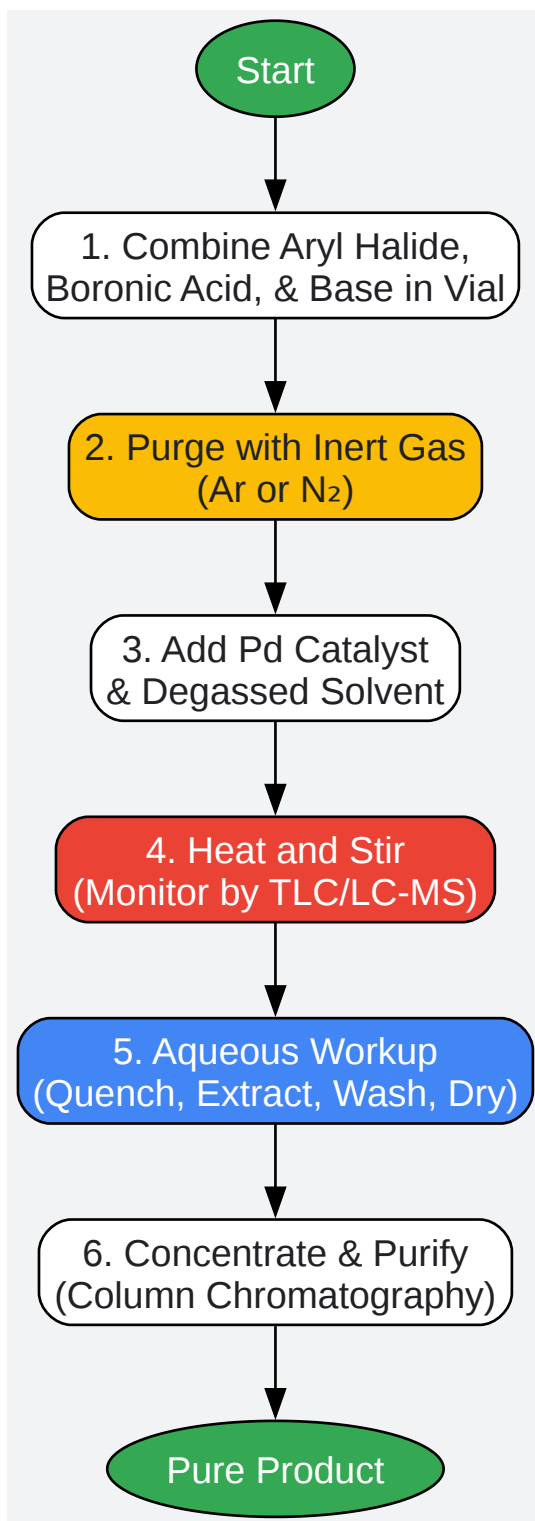
This protocol describes a typical workflow for using **3-(Morpholine-4-carbonyl)phenylboronic acid** in a Suzuki coupling reaction.

Materials:

- **3-(Morpholine-4-carbonyl)phenylboronic acid** (1.05 - 1.2 equivalents)
- Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
- Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like XPhos) (1-5 mol%)
- Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
- Anhydrous Solvent (e.g., Dioxane/Water, DMF, Toluene)

Step-by-Step Reaction Protocol:

- Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), **3-(Morpholine-4-carbonyl)phenylboronic acid** (1.05 eq.), and the base (2.0 eq.).
- Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
- Reagent Addition: Under the inert atmosphere, add the palladium catalyst/ligand mixture, followed by the degassed solvent(s).
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
- Workup:
 - Cool the reaction to room temperature.
 - Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
 - Separate the organic layer. Wash it sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[\[24\]](#)
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.[\[24\]](#)



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Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion

3-(Morpholine-4-carbonyl)phenylboronic acid stands out as a highly valuable and versatile reagent. Its properties are a direct consequence of the synergistic combination of the reactive boronic acid functional group and the drug-like morpholine scaffold. The boronic acid enables robust and reliable carbon-carbon bond formation via Suzuki-Miyaura coupling, while the morpholine moiety provides a handle to improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. For researchers and scientists in drug development and materials science, a thorough understanding of its physicochemical properties and reactivity is key to unlocking its full potential in the synthesis of novel and functional molecules.

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